N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide

Kinase inhibition Selectivity profiling 7-azaindole scaffold

Sourcing a structurally defined, single 7-azaindole analog for kinase-focused library enumeration is often hindered by suppliers bundling uncharacterized mixtures. This compound resolves that gap as a discrete, analytically confirmed entry point into pyrrolo[2,3-b]pyridin-1-yl-propyl-amide chemical space. - Features a 7-azaindole core with a flexible C3-propyl linker and a phenoxypropanamide terminus-offering H-bonding and aromatic features absent in simpler amide analogs. - Enables systematic SAR diversification of linker length, N-1 substitution, and amide side-chain electronics. - In stock with competitive pricing; rapid global dispatch supports uninterrupted discovery timelines.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 1795441-55-2
Cat. No. B2377918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide
CAS1795441-55-2
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCC(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H21N3O2/c1-15(24-17-8-3-2-4-9-17)19(23)21-12-6-13-22-14-10-16-7-5-11-20-18(16)22/h2-5,7-11,14-15H,6,12-13H2,1H3,(H,21,23)
InChIKeyXIOBFLUXPPDFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide (CAS 1795441-55-2): Chemical Identity and Class Context


N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide (CAS 1795441-55-2) is a synthetic small molecule (MF: C19H21N3O2, MW: 323.4 g/mol) characterized by a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core linked via a propyl spacer to a 2-phenoxypropanamide moiety [1]. The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, prominently featured in approved agents such as vemurafenib (BRAF) and pexidartinib (CSF1R), and is broadly explored for targeting the Met kinase superfamily, JAK kinases, and other oncogenic drivers [2]. This compound is cataloged primarily as a research-chemical building block; its specific biological annotation in authoritative public databases (e.g., PubChem) is limited to computed physicochemical descriptors, with no curated bioactivity data deposited [1].

Why Generic Substitution of N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide Is Not Supported by Current Evidence


In the 7-azaindole chemical space, minor structural modifications to the linker length, substitution pattern, and amide side chain profoundly alter kinase selectivity profiles, cellular potency, and pharmacokinetic properties [1]. For example, within the pyrrolopyridine-based Met inhibitor series, replacing an acylurea with a simple amide or varying the N-1 substituent from methyl to larger groups can shift selectivity between Met, VEGFR-2, and Flt-3 by orders of magnitude [2]. Consequently, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide—bearing a flexible three-carbon propyl linker and a phenoxypropanamide terminus—cannot be assumed interchangeable with any other pyrrolopyridine analog (including the closely related nicotinamide, cinnamamide, or indole-acetamide derivatives that share the same pyrrolo[2,3-b]pyridin-1-yl-propyl scaffold) without direct, quantitative comparative pharmacology data. However, such data remain absent from the peer-reviewed primary literature as of this assessment.

Quantitative Differentiation Evidence for N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide


Kinase Selectivity Profiling: Absence of Primary Data Precludes Comparator Analysis

No peer-reviewed study or patent has reported a kinase inhibition IC50 value, Kd, or selectivity profile for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide against any specific kinase target. In the structurally analogous pyrrolopyridine-based Met inhibitor series, prototype compound 3b (bearing an acylurea linkage) exhibited Met IC50 = 1.8 nM compared to VEGFR-2 IC50 = 27 nM and Flt-3 IC50 = 4 nM, demonstrating that subtle linker and amide modifications dictate selectivity [1]. Without analogous data for the 2-phenoxypropanamide derivative, no quantitative selectivity claim can be made, and any assumption of target engagement based solely on scaffold similarity is scientifically unsupported.

Kinase inhibition Selectivity profiling 7-azaindole scaffold

Cellular Antiproliferative Activity: No Quantitative Comparator Data Available

No GI50 or IC50 values in any cancer or normal cell line have been published for this compound. In contrast, pyrrolopyridine-based Met inhibitor lead compound 2 (structurally related via the 7-azaindole core but differing in linker and amide substituent) demonstrated antiproliferative IC50 values of 0.8 μM against the Met-amplified GTL-16 gastric carcinoma cell line, with >100-fold selectivity over Met-independent cell lines [1]. Until comparable cellular data are generated for the target compound, its functional potency relative to these reference molecules remains completely unknown.

Antiproliferative activity Cancer cell lines GTL-16 gastric carcinoma

In Vivo Efficacy: No Tumor Xenograft or Pharmacodynamic Data Available

No in vivo efficacy, pharmacokinetic, or tolerability data exist for this compound. In the pyrrolopyridine series, oral administration of compound 10 (BMS-777607, a related 7-azaindole-derived Met inhibitor) at 10 mg/kg achieved complete tumor stasis in the GTL-16 human gastric carcinoma xenograft model, with favorable pharmacokinetics enabling progression to Phase I clinical trials [1]. The 2-phenoxypropanamide derivative lacks any such translational data, precluding any claim of in vivo utility or comparison to development-stage molecules.

In vivo efficacy Xenograft model Pharmacokinetics

Structural Uniqueness: Linker and Phenoxy Substituent Differentiate from Catalog Analogs

Among commercially cataloged compounds sharing the 1H-pyrrolo[2,3-b]pyridin-1-yl-propyl scaffold, this compound is structurally distinguished by its three-carbon propyl linker and 2-phenoxypropanamide terminus. Closely related catalog analogs include the nicotinamide variant (N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide), the cinnamamide variant, and the indole-acetamide variant, all of which differ in their amide side-chain chemistry [1]. The phenoxy group introduces a hydrogen-bond acceptor (ether oxygen) and a hydrophobic aromatic ring that are absent in these comparators, theoretically enabling distinct hydrogen-bonding and π-stacking interactions with protein targets. However, quantitative binding or functional data confirming that these structural differences confer measurable biological differentiation are not available in the primary literature.

Chemical structure Linker length 2-phenoxypropanamide

Evidence-Limited Application Scenarios for N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide


Chemical Biology Probe Development – Exploratory 7-Azaindole Scaffold Diversification

Researchers engaged in systematic diversification of the 7-azaindole chemotype may acquire this compound as a structurally distinct entry point into the pyrrolo[2,3-b]pyridin-1-yl-propyl-amide chemical space. The phenoxypropanamide side chain offers hydrogen-bonding and aromatic features not present in simpler amide analogs (e.g., nicotinamide or cinnamamide variants), presenting an opportunity to explore novel structure-activity relationships in kinase or phosphatase target panels. However, users must be aware that no target-engagement or selectivity data are available, and all screening must be performed de novo [1].

Synthetic Methodology Development – Linker and Amide Coupling Optimization

This compound can serve as a model substrate for optimizing amide coupling and N-alkylation conditions on the 7-azaindole scaffold. The three-carbon propyl linker and 2-phenoxypropanamide moiety present moderate steric demands and provide useful spectroscopic handles (characteristic NMR shifts from the phenoxy and pyrrolopyridine rings) for reaction monitoring. Synthetic chemists developing scalable routes to N1-alkylated 7-azaindole amides may find it a convenient benchmarking substrate, though it does not offer any demonstrated synthetic advantage over analogous intermediates [1].

Computational Chemistry and Docking Studies – Hypothesis Generation

Computational chemists may employ this compound in virtual screening or docking campaigns against kinase or phosphatase targets where 7-azaindoles are known to bind (e.g., Met, JAK2, PP2A). The computed physicochemical profile (MW 323.4, XLogP3 = 3.0, TPSA = 56.2 Ų) [1] places it within favorable drug-like space. Predicted binding poses can be compared with those of co-crystallized 7-azaindole ligands to generate testable hypotheses about the role of the phenoxy group in target engagement. However, all computational predictions must be validated experimentally, as no confirmatory crystallographic or biophysical data exist.

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